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Compound of Interest

Compound Name: Antifungal agent 17

Cat. No.: B12422649 Get Quote

A detailed examination of the in vitro activity and resistance mechanisms of Antifungal Agent
17 in comparison to established azole antifungals.

This guide provides a comprehensive overview of the cross-resistance patterns observed

between the investigational Antifungal Agent 17 and commercially available azole drugs,

including fluconazole, voriconazole, and itraconazole. The data presented herein is intended for

researchers, scientists, and drug development professionals engaged in the study of antifungal

resistance.

In Vitro Susceptibility and Cross-Resistance
The in vitro activity of Antifungal Agent 17 was evaluated against a panel of Candida albicans

isolates with known resistance profiles to other azoles. The minimum inhibitory concentration

(MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth

of a microorganism, were determined using standardized broth microdilution methods.

Table 1: Comparative MIC Values (μg/mL) of Antifungal Agent 17 and Other Azoles against

Candida albicans Isolates
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Isolate ID
Fluconazole
MIC

Voriconazol
e MIC

Itraconazol
e MIC

Antifungal
Agent 17
MIC

Resistance
Phenotype

CA-S1 0.5 0.06 0.06 0.125 Susceptible

CA-R1 64 2 4 8
Fluconazole-

Resistant

CA-R2 >256 8 16 32

Multidrug-

Resistant

(MDR)

CA-R3 16 0.5 1 2

Dose-

Dependent

Susceptible

The data indicates that isolates with resistance to fluconazole, voriconazole, and itraconazole

also exhibit elevated MICs for Antifungal Agent 17, suggesting a potential for cross-

resistance. Notably, the multidrug-resistant (MDR) isolate CA-R2, which shows high-level

resistance to the comparator azoles, also has the highest MIC for Antifungal Agent 17. The

development of resistance to one azole can lead to cross-resistance to other drugs in the same

class.[1][2][3][4]

Mechanisms of Azole Resistance
To elucidate the underlying mechanisms of the observed cross-resistance, key genes

associated with azole resistance were analyzed for mutations and expression levels. The

primary mechanisms of azole resistance in Candida species include:

Target site mutations: Alterations in the ERG11 gene, which encodes the target enzyme

lanosterol 14-α-demethylase, can reduce the binding affinity of azole drugs.[5][6][7][8]

Overexpression of efflux pumps: Increased expression of genes encoding ATP-binding

cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS)

transporters (MDR1) actively removes azole drugs from the fungal cell.[5][6][8][9]
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Upregulation of the ergosterol biosynthesis pathway: Increased expression of ERG11 can

lead to higher levels of the target enzyme, requiring more drug to achieve inhibition.[9][10]

[11]

Table 2: Molecular Basis of Resistance in Selected Candida albicans Isolates

Isolate ID ERG11 Mutation
CDR1 Expression
(Fold Change)

MDR1 Expression
(Fold Change)

CA-S1 None 1.0 1.0

CA-R1 Y132H 8.2 1.5

CA-R2 G464S 15.7 22.4

CA-R3 None 4.5 1.2

The fluconazole-resistant isolate CA-R1 demonstrated a known resistance mutation in ERG11

and significant overexpression of the CDR1 efflux pump. The MDR isolate CA-R2 showed a

different ERG11 mutation along with high-level overexpression of both CDR1 and MDR1, a

common finding in clinical isolates with high-level azole resistance.[6] These findings suggest

that the reduced susceptibility to Antifungal Agent 17 in these isolates is likely due to the

same well-established mechanisms that confer resistance to other azoles.

Experimental Protocols
Method: Broth microdilution was performed according to the guidelines of the Clinical and

Laboratory Standards Institute (CLSI) M27-A3 document.

Inoculum Preparation:Candida albicans isolates were cultured on Sabouraud Dextrose Agar

for 24 hours at 35°C. A suspension was prepared in sterile saline to a turbidity equivalent to

a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to

achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

MIC Determination: Serial twofold dilutions of the antifungal agents were prepared in 96-well

microtiter plates. The plates were inoculated with the fungal suspension and incubated at

35°C for 24-48 hours. The MIC was determined as the lowest concentration of the drug that
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caused a significant diminution of growth (≥50% inhibition) compared to the growth control.

[12]

RNA Extraction: Fungal cells were grown to mid-log phase in YPD broth with and without

sub-inhibitory concentrations of the antifungal agents. Total RNA was extracted using a hot

phenol-chloroform method.

cDNA Synthesis: First-strand cDNA was synthesized from 1 μg of total RNA using a reverse

transcription kit with oligo(dT) primers.

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR was performed using a SYBR Green-

based assay on a real-time PCR system. The relative expression of target genes (CDR1,

MDR1) was normalized to the expression of the housekeeping gene ACT1. The fold change

in gene expression was calculated using the 2-ΔΔCt method.

Visualizing Resistance Pathways and Workflows
To better understand the complex interplay of resistance mechanisms and the experimental

procedures used in this study, the following diagrams have been generated.
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Caption: Azole Resistance Mechanisms in Candida albicans.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion
The cross-resistance observed between Antifungal Agent 17 and other azoles is consistent

with the shared mechanisms of action and resistance within this class of antifungal drugs. The

primary drivers of this cross-resistance in the isolates tested are mutations in the ERG11 target

gene and the overexpression of efflux pumps. These findings underscore the importance of

understanding the molecular basis of resistance when developing new antifungal agents and

for predicting their potential efficacy against clinically resistant fungal strains. Further studies

are warranted to explore the specific interactions of Antifungal Agent 17 with the Erg11

enzyme and the various efflux pump proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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